molecular formula C21H15BrN2OS B4972940 4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide

Cat. No.: B4972940
M. Wt: 423.3 g/mol
InChI Key: INERRRRNOBGZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a fluorenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide is unique due to the presence of the fluorenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and activities.

Properties

IUPAC Name

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-7-5-13(6-8-16)20(25)24-21(26)23-17-9-10-19-15(12-17)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERRRRNOBGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.